
4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a piperidine ring (a six-membered ring with one nitrogen atom), a morpholine ring (a six-membered ring with one nitrogen atom and one oxygen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The benzoyl group indicates the presence of a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and morpholine rings, the benzoyl group, and the trifluoromethyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure and the functional groups present. The trifluoromethyl group is often associated with high reactivity due to the strong electronegativity of fluorine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Chemoselective Catalysis
Morpholinone- and piperidinone-derived triazolium salts, which are structurally related to the compound , have been shown to catalyze highly chemoselective cross-benzoin reactions. These reactions are significant in organic synthesis, creating bonds between carbon atoms of aldehydes to form complex molecules. The study highlights the importance of the fused ring in triazolium salts for achieving high yields and selectivity in these reactions, demonstrating the potential of related compounds in synthetic chemistry applications (Langdon et al., 2014).
Synthesis of Heterocycles
A protocol involving the reaction of ethyl benzoylpyruvate with phenyl isothiocyanate, followed by interactions with primary aromatic and secondary aliphatic amines, including piperidine and morpholine, leads to the synthesis of functionalized heterocycles. This demonstrates the utility of compounds involving piperidine and morpholine in preparing diverse heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Kabirifard et al., 2015).
Antioxidant and Antinociceptive Activities
Novel phenoxy acetyl carboxamides synthesized through the amidation process using bases such as piperidine and morpholine have been evaluated for their antioxidant and antinociceptive activities. These studies suggest the potential of structurally related compounds in therapeutic applications, particularly in managing pain and oxidative stress (Manjusha et al., 2022).
Vasodilation Properties
Compounds synthesized from aromatic nucleophilic substitution reactions involving piperidine or morpholine with 2-bromo-3-pyridinecarboxylate derivatives have shown considerable vasodilation properties. This research opens avenues for the development of new therapeutic agents targeting cardiovascular diseases (Girgis et al., 2008).
Mechanism of Action
Target of Action
Similar compounds with a piperidine nucleus have been found to interact with a variety of targets, including viral proteins and cellular proteins .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and cell signaling .
Properties
IUPAC Name |
4-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c18-17(19,20)12-3-1-2-11(8-12)16(25)21-6-4-13(5-7-21)22-14(23)9-26-10-15(22)24/h1-3,8,13H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMGYIWNUONTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

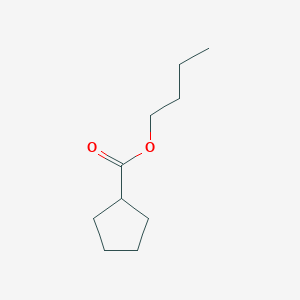
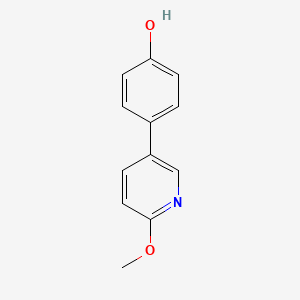
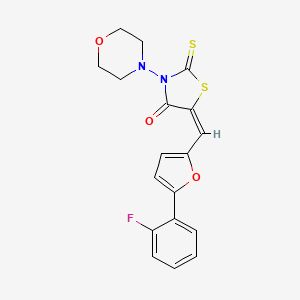
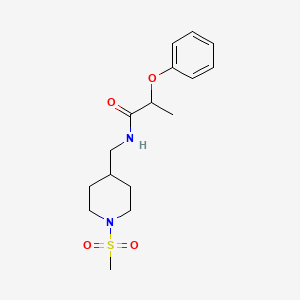
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide](/img/structure/B2848012.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2848014.png)
![N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2848015.png)

![1-(2,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2848018.png)
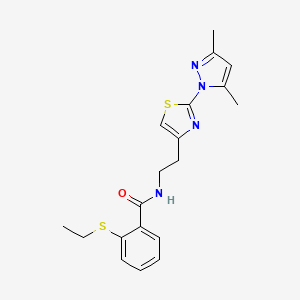
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2848021.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848025.png)
